2,3-Dichloro-6-(trifluoromethyl)benzonitrile
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N. It is a crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichlorobenzonitrile with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide under specific conditions .
Industrial Production Methods
Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)benzonitrile
- 2,4-Dichloro-6-(trifluoromethyl)benzonitrile
- 2,3-Dichloro-4-(trifluoromethyl)benzonitrile
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLNDUHOQEVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258235 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-39-5 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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